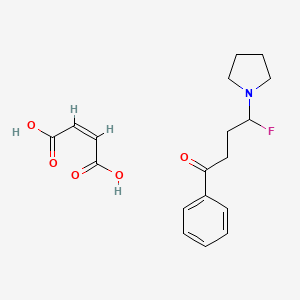![molecular formula C15H13NO6 B12887062 1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one CAS No. 88484-94-0](/img/structure/B12887062.png)
1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone is a complex organic compound featuring a furan ring substituted with a nitrobenzo[d][1,3]dioxole moiety
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrobenzo[d][1,3]dioxole Moiety: This step often involves nitration reactions, where a benzodioxole precursor is treated with nitrating agents such as nitric acid.
Final Coupling: The final step involves coupling the furan ring with the nitrobenzo[d][1,3]dioxole moiety using palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amine group.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.
Applications De Recherche Scientifique
1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials, including organic semiconductors and polymers.
Biological Studies: Its interactions with biological molecules are of interest for understanding its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone involves its interaction with cellular targets. In cancer cells, it has been shown to:
Induce Apoptosis: The compound can trigger programmed cell death by activating apoptotic pathways.
Cell Cycle Arrest: It can cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.
The molecular targets and pathways involved include tubulin polymerization inhibition and modulation of microtubule dynamics .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone can be compared with other similar compounds, such as:
Indole-based Compounds: These compounds also exhibit anticancer properties by targeting microtubules and inducing apoptosis.
Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities, these compounds share some structural similarities and biological activities with the compound .
The uniqueness of 1-(2,5-Dimethyl-4-(6-nitrobenzo[d][1,3]dioxol-5-yl)furan-3-yl)ethanone lies in its specific substitution pattern and the presence of both furan and benzodioxole moieties, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
88484-94-0 |
|---|---|
Formule moléculaire |
C15H13NO6 |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
1-[2,5-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)furan-3-yl]ethanone |
InChI |
InChI=1S/C15H13NO6/c1-7(17)14-8(2)22-9(3)15(14)10-4-12-13(21-6-20-12)5-11(10)16(18)19/h4-5H,6H2,1-3H3 |
Clé InChI |
HQIVASJIMVLTGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(O1)C)C(=O)C)C2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-2-fluorobenzamide](/img/structure/B12886980.png)
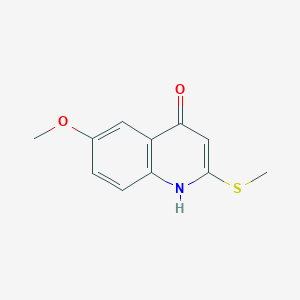
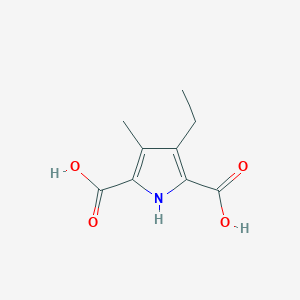
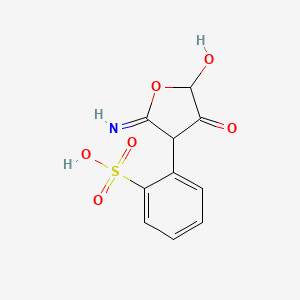
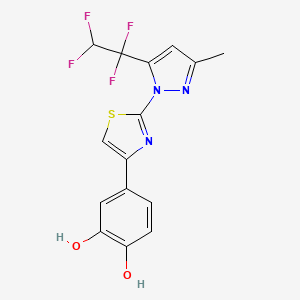
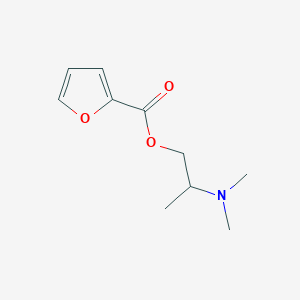

![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
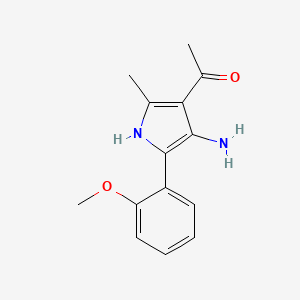
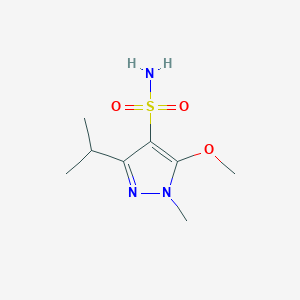
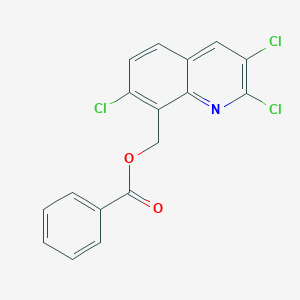
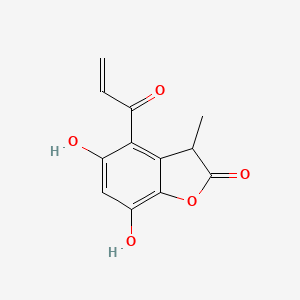
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
